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Compound of Interest

Compound Name: CB2R-IN-1

Cat. No.: B1487507

For Immediate Release

This technical guide provides an in-depth overview of CB2R-IN-1, a potent and selective
cannabinoid CB2 receptor inverse agonist. This document is intended for researchers,
scientists, and drug development professionals, offering a centralized resource on its chemical
properties, biological activity, and the methodologies for its study.

Core Compound Detalils

CB2R-IN-1 is a synthetic, small-molecule ligand belonging to the triaryl bis-sulfone class of
compounds. It has been identified as a high-affinity inverse agonist for the cannabinoid
receptor 2 (CB2R), demonstrating significant selectivity over the cannabinoid receptor 1
(CB1R).

Chemical Structure and Properties

The chemical structure of CB2R-IN-1 is characterized by a central scaffold with three aromatic
rings and two sulfone groups. This structural motif is crucial for its interaction with the CB2
receptor.

Table 1: Chemical and Physical Properties of CB2R-IN-1
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Property Value

CAS Number 1257555-79-5[1]
Molecular Formula C23H27F3N406S3[1]
Molecular Weight 608.67 g/mol [1]

0=S(C(F)(F)F)(NCC1(CCC)CCN(S(=0)

. (C(N25(=0)
Canonical SMILES
(C3=NC=CC=C3)=0)=CC4=C2C=CC=C4)=0)C
C1)=0I1]
Solubility Soluble in DMSO[1]

Biological Activity and Quantitative Data

CB2R-IN-1 functions as an inverse agonist at the CB2 receptor. Unlike a neutral antagonist
which blocks agonist activity, an inverse agonist reduces the basal, constitutive activity of the
receptor. This property makes it a valuable tool for investigating the physiological roles of the
CB2 receptor.

Table 2: Receptor Binding Affinity of CB2R-IN-1

Receptor Ki (nM) Selectivity (CB1/CB2)
Human CB2 Receptor 0.9[1] >9100-fold
Human CB1 Receptor 8259.3[1]

Signaling Pathways

As a G protein-coupled receptor (GPCR), the CB2 receptor primarily couples to Gai/o proteins.
Agonist activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased
intracellular cyclic adenosine monophosphate (CAMP) levels. As an inverse agonist, CB2R-IN-1
is proposed to stabilize the inactive conformation of the CB2 receptor, thereby suppressing its
basal signaling activity. This can lead to an increase in CAMP levels relative to the basal state
and may influence downstream signaling cascades, such as the protein kinase A (PKA)

pathway.
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Caption: Signaling pathway of a CB2R inverse agonist like CB2R-IN-1.
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Experimental Protocols
Radioligand Binding Assay for Ki Determination

This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of
CB2R-IN-1 for the CB2 receptor.

Materials:

e Membrane preparations from cells expressing the human CB2 receptor (e.g., CHO-K1 or
HEK293 cells).

o Radiolabeled CB2 receptor agonist or antagonist (e.g., [BH]CP-55,940).
e CB2R-IN-1 (test compound).

» Non-specific binding control (e.g., a high concentration of an unlabeled, potent CB2 ligand
like WIN 55,212-2).

o Assay Buffer: 50 mM Tris-HCI, 5 mM MgClz, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
 Scintillation fluid.

o Glass fiber filters.

e Cell harvester.

 Scintillation counter.

Procedure:

e In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration
near its Ks, and varying concentrations of CB2R-IN-1.

e For total binding wells, omit the test compound.

e For non-specific binding wells, add a saturating concentration of the non-specific binding
control.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1487507?utm_src=pdf-body
https://www.benchchem.com/product/b1487507?utm_src=pdf-body
https://www.benchchem.com/product/b1487507?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1487507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Incubate the plate at 30°C for 90 minutes.
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCI, 500 mM NacCl,
0.1% BSA).

Dry the filters and place them in scintillation vials with scintillation fluid.

Quantify the radioactivity using a scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.
Determine the ICso value of CB2R-IN-1 from the concentration-response curve.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Ks5), where [L] is
the concentration of the radioligand and Ko is its dissociation constant.
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Prepare Reagents:
- Cell Membranes (CB2R)
- Radioligand ([3H]CP-55,940)
- CB2R-IN-1 (Test Compound)
- Assay Buffer

i

Plate Incubation:
- Add membranes, radioligand, and
varying concentrations of CB2R-IN-1
to a 96-well plate.

anubate at 30°C for 90 minutes}
Rapid Filtration through
Glass Fiber Filters
[Wash Filters with Ice-Cold Buffer)
Add Scintillation Fluid and
Quantify Radioactivity

i

Data Analysis:
- Calculate Specific Binding
- Determine ICso
- Calculate Ki using Cheng-Prusoff equation
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Caption: Workflow for a radioligand binding assay.
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Functional Assay: cAMP Measurement

This protocol measures the effect of CB2R-IN-1 on intracellular cCAMP levels to confirm its

inverse agonist activity.

Materials:

CHO-K1 cells stably expressing the human CB2 receptor.
Forskolin (an adenylyl cyclase activator).

CB2R-IN-1.

CAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Cell culture medium.

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

Seed the CB2R-expressing cells in a 96-well plate and culture overnight.

Replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor and
incubate.

Add varying concentrations of CB2R-IN-1 to the wells.

To measure the inverse agonism, assess the effect of CB2R-IN-1 alone on basal cAMP
levels.

To measure antagonism, pre-incubate with CB2R-IN-1 before adding a CB2 receptor
agonist.

Incubate for a specified time (e.g., 30 minutes) at 37°C.

Lyse the cells and measure the intracellular cAMP concentration using a commercial assay
kit according to the manufacturer's instructions.
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» Analyze the data to determine the effect of CB2R-IN-1 on cAMP production. An inverse
agonist will increase basal CAMP levels.

Conclusion

CB2R-IN-1 is a valuable pharmacological tool for the study of the endocannabinoid system. Its
high potency and selectivity for the CB2 receptor, combined with its inverse agonist properties,
make it an ideal probe for elucidating the physiological and pathological roles of constitutive
CB2 receptor activity. The experimental protocols provided herein offer a foundation for the
consistent and reproducible characterization of this and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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